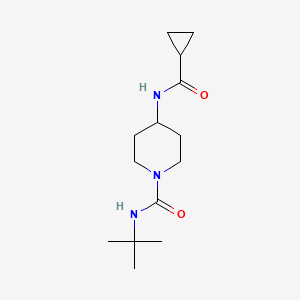
N-(tert-butyl)-4-(cyclopropanecarboxamido)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(cyclopropanecarboxamido)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H25N3O2 and its molecular weight is 267.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(tert-butyl)-4-(cyclopropanecarboxamido)piperidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a tert-butyl group and a cyclopropanecarboxamide moiety. Its molecular formula is C_{12}H_{20}N_{2}O_{2}, with a molecular weight of 224.3 g/mol. The structural characteristics contribute to its interaction with various biological targets, particularly in the context of kinase inhibition.
Research indicates that this compound functions primarily as an inhibitor of certain kinases. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and metabolic disorders.
Inhibition of GSK-3β
One of the significant actions of this compound is its inhibitory effect on Glycogen Synthase Kinase 3 Beta (GSK-3β). Studies have shown that compounds similar to this compound exhibit IC50 values in the nanomolar range, indicating potent inhibitory activity against GSK-3β. For instance, related compounds have demonstrated IC50 values as low as 8 nM, suggesting that structural modifications can enhance potency .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological effects and therapeutic potential of this compound:
- GSK-3β Inhibition Study : A comparative analysis involving various derivatives demonstrated that modifications to the cyclopropanecarboxamide group significantly influenced inhibitory potency against GSK-3β. Compounds with cyclopropyl substituents exhibited enhanced activity compared to those with larger aliphatic groups .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using HT-22 (hippocampal neuronal cells) and BV-2 (microglial cells). Most tested compounds did not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .
- Therapeutic Applications : The compound's potential as a selective GPR119 agonist has been investigated, showing promise in enhancing glucose-dependent insulin secretion, which is beneficial for type II diabetes treatment .
特性
IUPAC Name |
N-tert-butyl-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-14(2,3)16-13(19)17-8-6-11(7-9-17)15-12(18)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORBXFBYEWVTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














